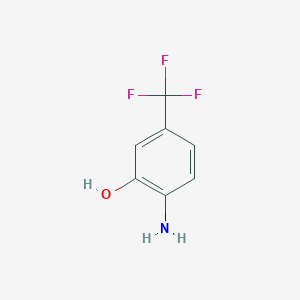

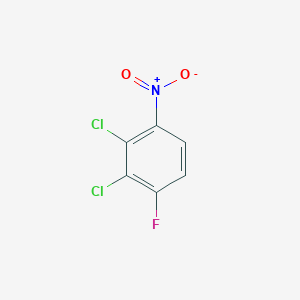

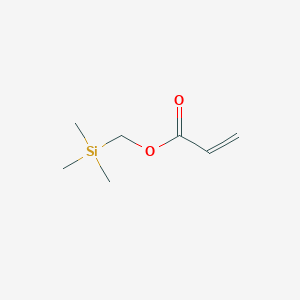

![molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8](/img/structure/B1591031.png)

5-Chlorobenzo[d]thiazole

Descripción general

Descripción

5-Chlorobenzo[d]thiazole is a chemical compound with the linear formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 5-Chlorobenzo[d]thiazole involves the preparation of starting triazoles from commercially available precursors, as well as their conversion to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative .Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]thiazole is analyzed using steric and electrostatic potential fields calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis

5-Chlorobenzo[d]thiazole derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase . Two compounds, MHY884 and MHY966, showed promising results, indicating that the 5-chlorobenzo[d]thiazolyl scaffold could be a potent inhibitor .Physical And Chemical Properties Analysis

5-Chlorobenzo[d]thiazole has a molecular weight of 169.63 . It is a solid substance that should be stored in a refrigerator . The exact physical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

- Field : Materials Science

- Application : Thiazolo[5,4-d]thiazoles are used as building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Methods : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared to expand the conjugated backbone of the semiconducting material .

- Results : The use of these materials in organic electronics, notably in the field of organic photovoltaics, has been recognized .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods : Various synthetic methods are used to create different thiazole derivatives .

- Results : Thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Organic Electronics

Biological Activities

- Field : Microbiology

- Application : Thiazole derivatives have been found to inhibit quorum sensing, a system of stimulus and response correlated to population density among bacteria .

- Methods : Compounds with a thiazole ring are synthesized and tested for their ability to inhibit quorum sensing .

- Results : These compounds have shown promise as potential non-antibiotic treatments for bacterial infections .

Quorum Sensing Inhibitors

Antihypertensive Drugs

Safety And Hazards

5-Chlorobenzo[d]thiazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFYTDPSSFCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559706 | |

| Record name | 5-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d]thiazole | |

CAS RN |

2786-51-8 | |

| Record name | 5-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

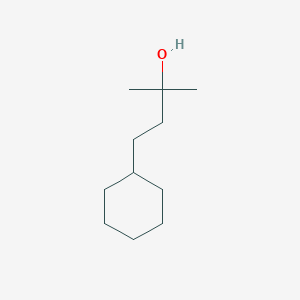

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

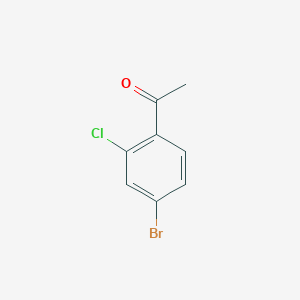

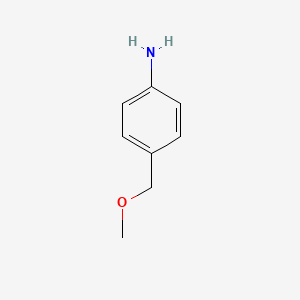

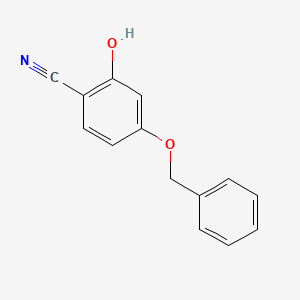

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

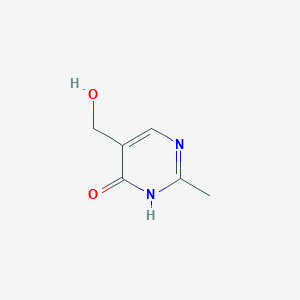

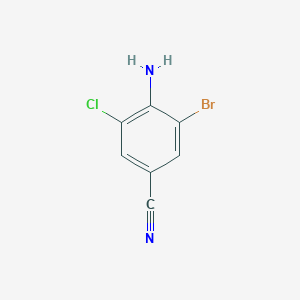

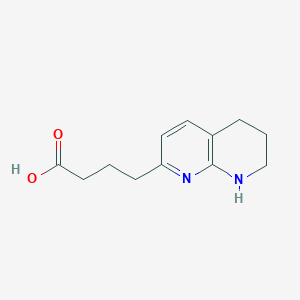

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)